molecular formula C19H22N6O B5667222 1-[2-(1H-pyrrol-1-yl)ethyl]-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine

1-[2-(1H-pyrrol-1-yl)ethyl]-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine

Cat. No. B5667222
M. Wt: 350.4 g/mol
InChI Key: QHOMHYYUMKYHIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-[2-(1H-pyrrol-1-yl)ethyl]-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine involves multi-step reactions, including etherification, hydrazonation, cyclization, and reduction processes. An example process achieved an overall yield of 39% for a piperidine derivative, indicating the complexity and challenges in synthesizing such molecules (Zhang et al., 2019).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic measurements and DFT calculations, confirms the structure of synthesized compounds. For instance, the H NMR spectrum of a related compound shows multiplets corresponding to various protons in the molecule's structure, illustrating the intricate details of its molecular framework (Likhosherstov et al., 2003).

Chemical Reactions and Properties

Compounds of this nature participate in various chemical reactions, indicating a range of chemical properties. For instance, reactions with epoxy compounds or fumaric acid lead to derivatives with potential antiarrhythmic activity, showcasing the versatility of the base structure in chemical modifications (Likhosherstov et al., 2003).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility in water and organic solvents, play a crucial role in their applicability in various fields. The synthesis and modification of such molecules aim to enhance desirable physical properties, like aqueous solubility, to improve their practical utility (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, such as receptor binding affinities and anti-acetylcholinesterase activity, highlight the potential therapeutic applications of these compounds. Through modifications of the base structure, researchers can enhance specific chemical properties to target various biological receptors or enzymes, illustrating the compound's versatility and potential in medicinal chemistry (Saxena et al., 1990; Sugimoto et al., 1990).

properties

IUPAC Name

[4-(2-pyrrol-1-ylethyl)piperazin-1-yl]-[3-(1,2,4-triazol-4-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c26-19(17-4-3-5-18(14-17)25-15-20-21-16-25)24-12-10-23(11-13-24)9-8-22-6-1-2-7-22/h1-7,14-16H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOMHYYUMKYHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=C2)C(=O)C3=CC(=CC=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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